Benzenediamine, ar-(1-methylethyl)-

Description

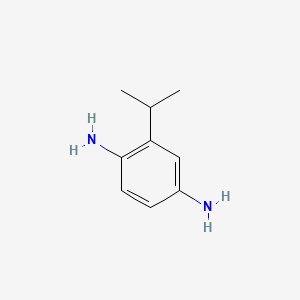

Structure

2D Structure

3D Structure

Properties

CAS No. |

31626-02-5 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-propan-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,10-11H2,1-2H3 |

InChI Key |

WNYJRJRHKRZXEO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)N)N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)N |

Other CAS No. |

97902-52-8 |

Origin of Product |

United States |

Synthetic Methodologies for Ar 1 Methylethyl Benzenediamines and Derivatives

Direct Synthetic Approaches to Aryl-Substituted Diamines

The introduction of an isopropyl group onto a benzenediamine core can be achieved through several direct synthetic methods. These approaches primarily involve the alkylation of aromatic diamines or reductive amination pathways, with a significant emphasis on achieving regioselectivity.

Alkylation of Aromatic Diamines

Direct alkylation of aromatic diamines with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol, is a common strategy. google.comnih.gov This reaction is typically catalyzed by an acid, often a solid acid catalyst like a zeolite, to facilitate the introduction of the isopropyl group onto the aromatic ring. google.comnih.gov The use of zeolites can offer high ortho-selectivity, which is advantageous in directing the alkylation to a specific position relative to the amino groups. google.com The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are critical in controlling the product distribution and minimizing the formation of polyalkylated byproducts. google.comnih.gov

For instance, the alkylation of o-phenylenediamine (B120857) with propylene using a zeolite catalyst can yield a mixture of isopropyl-substituted products. The selectivity towards a specific isomer, such as 3-isopropyl-1,2-benzenediamine or 4-isopropyl-1,2-benzenediamine, is influenced by the catalyst's properties and the reaction parameters.

Table 1: Representative Alkylation Reactions of Aromatic Diamines

| Aromatic Diamine | Alkylating Agent | Catalyst | Key Products | Reference |

| o-Phenylenediamine | Propylene | Zeolite | Isopropyl-substituted o-phenylenediamines | google.com |

| m-Cresol | Isopropyl alcohol | Strong acid resin | Isopropyl-substituted m-cresols | semanticscholar.org |

Reductive Amination Routes

Reductive amination provides an alternative pathway to ar-(1-methylethyl)benzenediamines. This method typically involves the reaction of a suitable carbonyl compound, such as an isopropyl-substituted nitrobenzaldehyde or dinitrobenzene, with an amine source in the presence of a reducing agent. beilstein-journals.orgpku.edu.cnresearchgate.net The initial step is the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. beilstein-journals.orgresearchgate.netarkat-usa.org The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction. For example, the reductive amination of a dinitro-isopropylbenzene can lead to the formation of the corresponding diamine.

Regioselective Synthesis Strategies

Achieving regioselectivity is a significant challenge in the synthesis of asymmetrically substituted benzenediamines. Modern synthetic methods have been developed to address this, including directed C-H amination reactions. nih.govacs.org These strategies often employ transition metal catalysts, such as those based on iron, palladium, or copper, to control the position of amination on the aromatic ring. nih.govacs.org

For example, a radical arene amination approach can be used for the concise synthesis of ortho-phenylenediamines with excellent regioselectivity. nih.govacs.org By carefully selecting the aminating agent and catalyst, it is possible to direct the amination to a specific ortho position, even in the presence of other directing groups. nih.govacs.org This level of control is crucial for the synthesis of specific isomers of ar-(1-methylethyl)benzenediamine that may be required for particular applications.

Synthesis of N-Substituted ar-(1-Methylethyl)benzenediamine Derivatives

The amino groups of ar-(1-methylethyl)benzenediamine can be further functionalized to produce a wide range of N-substituted derivatives. These reactions typically involve amine alkylation, arylation, or condensation and cyclization protocols.

Amine Alkylation and Arylation Reactions

N-alkylation of ar-(1-methylethyl)benzenediamine can be achieved by reacting it with alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.orgncert.nic.in Over-alkylation to form quaternary ammonium (B1175870) salts can be an issue, but reaction conditions can be optimized to favor mono- or di-alkylation. wikipedia.orgmasterorganicchemistry.com

Arylation of the amine groups can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes palladium catalysts to form C-N bonds between the diamine and aryl halides. wikipedia.org This reaction is highly versatile and allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Table 2: Examples of N-Alkylation and N-Arylation Reactions

| Amine Substrate | Alkylating/Arylating Agent | Catalyst/Conditions | Product Type | Reference |

| Primary/Secondary Amines | Alkyl Halides | Base | N-Alkylamines | wikipedia.orgncert.nic.in |

| Primary/Secondary Amines | Alcohols | Catalyst (e.g., Iridium, Ruthenium) | N-Alkylamines | organic-chemistry.org |

| Amines | Aryl Halides | Palladium catalyst (Buchwald-Hartwig) | N-Arylamines | wikipedia.org |

Condensation and Cyclization Protocols, including Benzimidazole (B57391) Formation

The vicinal diamine functionality in ortho-ar-(1-methylethyl)benzenediamine makes it a valuable precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles. nih.govacs.orgwikipedia.org Benzimidazoles are formed by the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives. wikipedia.orgorganic-chemistry.orgnih.gov

The reaction typically proceeds by initial formation of a Schiff base, followed by cyclization and dehydration to form the benzimidazole ring. wikipedia.orgnih.gov A variety of catalysts and reaction conditions can be employed to promote this transformation, including mineral acids, oxidizing agents, and microwave irradiation. organic-chemistry.orgnih.gov The substituent on the carboxylic acid or aldehyde determines the nature of the 2-substituent on the resulting benzimidazole ring. wikipedia.org This allows for the synthesis of a diverse library of 2-substituted benzimidazoles derived from ar-(1-methylethyl)benzenediamine.

Furthermore, these diamines can participate in condensation reactions with other bifunctional electrophiles to form other heterocyclic systems, such as quinoxalines and benzodiazepines. nih.gov

Protecting Group Strategies in Synthetic Sequences

In the multi-step synthesis of complex molecules like ar-(1-methylethyl)benzenediamine, protecting groups are instrumental in temporarily masking the reactivity of one or both amino groups. acs.org This allows for selective transformations at other positions on the aromatic ring or on the amino groups themselves. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. acs.org

Commonly employed protecting groups for amines include the tert-butyloxycarbonyl (Boc) and acetyl (Ac) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions. Its removal is conveniently achieved with mild acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. mdpi.com This strategy is particularly useful when subsequent reaction steps involve basic or nucleophilic reagents.

The acetyl group, introduced using acetic anhydride (B1165640) or acetyl chloride, transforms the amine into a less reactive amide. chemrxiv.orgresearchgate.net This can be advantageous in preventing over-reaction or side reactions during electrophilic aromatic substitution. chemrxiv.org For instance, protecting one amino group of a benzenediamine allows for selective alkylation or acylation of the second, unprotected amino group. The acetyl group is generally more robust than the Boc group and requires more forcing conditions for removal, typically acidic or basic hydrolysis. nih.gov

An orthogonal protecting group strategy, where two different protecting groups can be removed under distinct conditions, offers a higher level of synthetic control. For example, one amino group could be protected as a Boc derivative and the other as a carbamate (B1207046) that is labile under different conditions, allowing for sequential modification of the amino groups. acs.org

Table 1: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagents for Introduction | Reagents for Cleavage |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis (e.g., HCl/H₂O, NaOH/H₂O) |

| Benzoyl | Bz | Benzoyl chloride | Acid or base hydrolysis |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine |

Catalytic Transformations in Benzenediamine Synthesis

Catalytic methods have revolutionized the synthesis of aromatic amines, offering efficient and selective routes to C-N bond formation. These methods are particularly relevant for introducing amino groups onto an arene core that already contains an isopropyl substituent.

Palladium-Mediated Coupling Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation chemistry. nih.gov This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and a primary or secondary amine. researchgate.netnih.gov In the context of synthesizing ar-(1-methylethyl)benzenediamine, this reaction could be employed by coupling an appropriately substituted dihalo- or haloamino-isopropylbenzene with an amine or ammonia (B1221849) equivalent.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov These advanced catalyst systems have expanded the substrate scope to include less reactive aryl chlorides and allow for reactions to be conducted under milder conditions. nih.gov

Recent advancements have focused on the use of aqueous ammonia as the nitrogen source, which presents a more convenient and cost-effective option compared to other ammonia surrogates. acs.orgmdpi.comchemrxiv.org The development of specialized ligands, such as KPhos, has been shown to suppress the formation of undesired side products like aryl alcohols and diarylamines when using aqueous ammonia and hydroxide (B78521) bases. acs.orgmdpi.comchemrxiv.orgacs.org

Table 2: Key Ligands in Buchwald-Hartwig Amination

| Ligand Name | Abbreviation | Key Features |

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos | Bulky, electron-rich, promotes coupling of aryl chlorides. |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos | Effective for a wide range of substrates. |

| (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | BrettPhos | Highly active for challenging couplings. |

| (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | tBuXPhos | Very bulky, useful for sterically hindered substrates. |

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. nih.gov

Other Metal-Mediated Synthetic Routes

While palladium catalysis is prevalent, other transition metals have emerged as viable catalysts for C-N bond formation, often offering complementary reactivity or economic advantages.

Copper-Catalyzed Amination: The Ullmann condensation, a classical copper-catalyzed reaction, has seen significant improvements, allowing for the coupling of aryl halides with amines under milder conditions than traditionally required. Modern protocols often utilize ligands such as 1,10-phenanthroline (B135089) or amino acids to facilitate the reaction. Copper catalysis can be particularly useful for the synthesis of specific arylamine targets and can sometimes offer different selectivity compared to palladium. nih.gov More recently, copper-catalyzed methods for the ortho-amination of anilines have been developed, which could be a strategic approach to synthesizing certain isomers of benzenediamine. thieme-connect.com

Nickel-Catalyzed Amination: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel(II) precatalysts, in combination with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or N-heterocyclic carbenes (NHCs), have been shown to effectively catalyze the amination of aryl chlorides and sulfamates. acs.orgchemrxiv.orgnih.govacs.org These methods are tolerant of a variety of functional groups and can be applied to the synthesis of complex aryl amines. acs.org

Iron-Catalyzed Amination: The use of iron, an abundant, inexpensive, and environmentally benign metal, is highly attractive for catalytic applications. Iron-catalyzed cross-coupling reactions for C-N bond formation are an active area of research. While still developing, iron-based systems have shown promise in the reductive amination of nitroarenes and the direct acylation of amines. researchgate.netnih.gov

Organocatalytic Applications in Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of chiral amines and their derivatives. While the direct organocatalytic amination of unactivated arenes is challenging, organocatalysts have been successfully employed in the asymmetric α-amination of carbonyl compounds, which can be precursors to chiral amines. mdpi.com For instance, proline and its derivatives can catalyze the enantioselective α-amination of aldehydes and ketones. mdpi.com

More recently, organocatalytic methods for the electrophilic amination of arenes have been explored. chemrxiv.org These reactions often involve the in-situ generation of a highly reactive nitrogen electrophile that can then undergo aromatic substitution. While the direct application to the synthesis of ar-(1-methylethyl)benzenediamine may not be established, the principles of organocatalysis offer a promising avenue for the development of novel, metal-free synthetic routes.

Green Chemistry Principles in Synthetic Design

The synthesis of fine chemicals, including substituted benzenediamines, is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. uniroma1.it Key considerations include atom economy, the use of less hazardous chemicals, and energy efficiency. nih.gov

In the context of ar-(1-methylethyl)benzenediamine synthesis, applying green chemistry principles could involve:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the metal-catalyzed aminations discussed above, is inherently greener than using stoichiometric reagents, as it reduces waste generation. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Reactions like direct C-H amination are highly atom-economical.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or 2-methyl-THF, is a significant step towards a greener process. nih.gov The development of catalytic systems that are active in these solvents is an important research area. acs.orgmdpi.comchemrxiv.orgacs.org

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, the long-term goal is to derive starting materials from renewable sources, such as biomass, rather than petrochemical feedstocks. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is crucial for improving energy efficiency. nih.gov

By integrating these principles into the design of synthetic routes for ar-(1-methylethyl)benzenediamine, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Reaction Chemistry and Mechanistic Investigations

Reactivity of Aromatic Amino Functions

The amino groups are the primary sites of nucleophilic reactivity and are susceptible to a range of transformations, including reactions with electrophiles, oxidation, and condensation reactions.

The lone pairs of electrons on the nitrogen atoms of the benzenediamine render the molecule nucleophilic. This reactivity is central to many of its chemical transformations, allowing it to react with a variety of electrophilic species. The rate and extent of these reactions are influenced by the electronic environment of the amino groups, which is modulated by the electron-donating nature of the isopropyl group and the aromatic ring itself.

In the context of nucleophilic aromatic substitution (SNAr), the amino groups can act as potent nucleophiles, displacing suitable leaving groups on activated aromatic systems. nih.govyoutube.comyoutube.com The general mechanism for SNAr reactions involves the initial addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.com The reactivity in these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

Aromatic amines are known to undergo oxidative transformations. The amino groups of Benzenediamine, ar-(1-methylethyl)- are susceptible to oxidation, which can lead to the formation of a variety of products, including colored species due to the formation of extended conjugated systems. The presence of two amino groups and an electron-donating isopropyl group can lower the oxidation potential of the molecule, making it more prone to oxidation compared to aniline.

The oxidation can proceed through radical intermediates. The formation of nitrogen-centered radicals is a key step in many oxidative processes involving arylamines. The stability of these radicals is influenced by the delocalization of the unpaired electron into the aromatic ring. The principles of the Persistent Radical Effect, as seen in the chemistry of alkoxyamines, can provide insights into the behavior of radical species that may be formed from Benzenediamine, ar-(1-methylethyl)- under specific conditions. rsc.org

The primary amino groups of Benzenediamine, ar-(1-methylethyl)- readily participate in condensation reactions with carbonyl-containing compounds to form amides and imines.

Amide Formation: The reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of the corresponding amides. masterorganicchemistry.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Alternatively, amides can be synthesized directly from carboxylic acids using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. youtube.com The general principle involves the activation of the carboxylic acid to create a better leaving group, facilitating the attack by the amine. researchgate.net

Imine Formation: In the presence of aldehydes or ketones, Benzenediamine, ar-(1-methylethyl)- can form imines, also known as Schiff bases. masterorganicchemistry.compeerj.com This reaction is typically acid-catalyzed and is reversible. lumenlearning.comyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. youtube.com The pH of the reaction medium is a critical parameter, as it affects both the nucleophilicity of the amine and the rate of the dehydration step. lumenlearning.com

Table 1: Illustrative Reactions of the Amino Functions

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Amide Formation | Acyl Chloride | Amide | Base (e.g., pyridine) |

| Amide Formation | Carboxylic Acid | Amide | Coupling agent (e.g., DCC) |

| Imine Formation | Aldehyde/Ketone | Imine | Acid catalyst (e.g., H+) |

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring of Benzenediamine, ar-(1-methylethyl)- is activated towards electrophilic attack due to the electron-donating effects of the amino and isopropyl groups. This activation influences the regioselectivity of substitution reactions.

The mechanism of EAS involves the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. libretexts.orglumenlearning.com The subsequent loss of a proton restores the aromaticity of the ring.

A study on the protiodetritiation of secondary alkyl-benzenes provided partial rate factors for ortho- and para-substitution for the 1-methylethyl (isopropyl) group, indicating its activating and directing influence. rsc.org In Benzenediamine, ar-(1-methylethyl)- , the positions ortho and para to the amino groups will be the most activated sites for electrophilic attack. The steric bulk of the isopropyl group may also influence the regiochemical outcome, potentially favoring substitution at less hindered positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E+) | Major Product(s) | Influencing Factors |

|---|---|---|

| Nitration (NO₂⁺) | Nitro-substituted benzenediamine | Strong activation by NH₂ groups |

| Halogenation (Br⁺, Cl⁺) | Halogen-substituted benzenediamine | Ortho-, para-directing effects |

| Friedel-Crafts Acylation | Acyl-substituted benzenediamine | Steric hindrance from isopropyl group |

Modern synthetic methods allow for the direct functionalization of C-H bonds, often catalyzed by transition metals like palladium. researchgate.net The amino groups in Benzenediamine, ar-(1-methylethyl)- can act as directing groups, coordinating to the metal center and guiding the functionalization to specific ortho-positions. thieme-connect.de This strategy provides a powerful tool for the regioselective introduction of various substituents onto the aromatic ring, overcoming the limitations of classical electrophilic aromatic substitution. The use of bidentate directing groups in palladium-catalyzed C-H activation has been shown to be particularly effective in controlling the site of functionalization. researchgate.net

Reaction Mechanism Elucidation

The elucidation of the reaction mechanism for the formation of "Benzenediamine, ar-(1-methylethyl)-", a substituted aromatic diamine, involves a comprehensive approach that includes kinetic and thermodynamic studies, as well as the identification and characterization of reaction intermediates. While specific research on this exact compound is limited, valuable insights can be drawn from studies on analogous reactions, such as the reductive alkylation of phenylenediamines.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are crucial for understanding the rate and feasibility of the synthesis of "Benzenediamine, ar-(1-methylethyl)-". These studies provide quantitative data on reaction rates, activation energies, and the thermodynamic parameters that govern the equilibrium of the reaction.

Kinetic Studies

The synthesis of N-alkylated phenylenediamines, a class of compounds to which "Benzenediamine, ar-(1-methylethyl)-" belongs, is often achieved through reductive alkylation. A detailed kinetic study on the reductive alkylation of p-phenylenediamine (B122844) (PPDA) with methyl ethyl ketone (MEK) over a 3% Pt/Al2O3 catalyst provides a relevant model for understanding the kinetics of the formation of ar-isopropyl-benzenediamine. acs.org This process is complex, involving a series of parallel and consecutive reactions that include both non-catalytic (homogeneous) and catalytic (heterogeneous) steps. acs.org

The reaction rate is influenced by several factors, including the concentration of the reactants, temperature, pressure, and catalyst loading. For the reductive alkylation of PPDA, it was found that the reaction activity decreases in the order of para > ortho > meta-phenylenediamine isomers. nih.gov This suggests that the position of the amino groups on the benzene ring significantly affects the reaction kinetics. The intrinsic kinetics of such reactions can be described by rate equations derived from elementary steps, which consider the interactions between reactants and the active sites of the catalyst. acs.org A study on the N-alkylation of aromatic amines with alcohols using a ruthenium-based catalyst also highlights the importance of the catalyst system and reaction conditions in determining the reaction rate and selectivity. nih.govrsc.org

Thermodynamic Studies

A comprehensive thermodynamic analysis would require experimental measurements, such as calorimetry, or computational chemistry studies to determine the precise values of ΔH, ΔS, and ΔG for the specific reaction pathway.

Intermediate Identification and Characterization

The reaction pathway for the formation of "Benzenediamine, ar-(1-methylethyl)-" likely proceeds through one or more transient intermediates. The identification and characterization of these intermediates are key to confirming the proposed reaction mechanism.

Schiff Base Intermediates

In the context of reductive alkylation of amines with carbonyl compounds, the formation of a Schiff base (an imine) is a well-established intermediate step. youtube.comyoutube.com In the synthesis of "Benzenediamine, ar-(1-methylethyl)-" from a benzenediamine and a propanone source, the initial step would be the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a Schiff base intermediate. youtube.com

The general mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of a protonated Schiff base, which is then deprotonated to yield the neutral Schiff base. youtube.com The structure of these Schiff bases derived from phenylenediamines can be complex and their formation is often reversible. researchgate.netresearchgate.net

Spectroscopic Characterization

The identification of these transient species typically relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of the reaction and identifying intermediates in situ. For instance, 1H NMR spectroscopy has been used to monitor the reaction of p-phenylenediamine with isobutyraldehyde (B47883) in a flow tube, allowing for the observation of signals corresponding to the reactants, intermediates, and products over time. researchgate.net

For the characterization of the final product and potential intermediates, a combination of spectroscopic methods is employed.

NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For a related compound, N-isopropyl-N'-phenyl-p-phenylenediamine, 1H and 13C NMR data are available and serve as a reference for the expected chemical shifts for the isopropyl and phenylenediamine moieties. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its fragments, confirming the identity of the product and any stable intermediates. GC-MS and LC-MS are commonly used techniques for this purpose. nih.gov Mass spectral data for N-isopropyl-N'-phenyl-p-phenylenediamine is also publicly available.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the C=O stretching vibration from the ketone starting material and the appearance of C=N stretching from the Schiff base intermediate, followed by the appearance of N-H stretching in the final product, would provide evidence for the proposed reaction pathway. researchgate.net

While direct experimental data for the intermediates in the synthesis of "Benzenediamine, ar-(1-methylethyl)-" is scarce, the established mechanisms for similar reactions strongly suggest the involvement of Schiff base intermediates, which could be targeted for identification using the spectroscopic techniques outlined above.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopy is fundamental to understanding the molecular framework of ar-(1-methylethyl)-benzenediamine. Each method probes different aspects of the molecule's interaction with electromagnetic radiation, yielding a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of ar-(1-methylethyl)-benzenediamine.

¹H NMR: In a ¹H NMR spectrum of an isomer like 4-isopropyl-m-phenylenediamine (B77348), distinct signals would confirm the presence and connectivity of the isopropyl group and the aromatic protons. The isopropyl group would typically present as a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the 1,3-diamine and 4-isopropyl substitution pattern on the benzene (B151609) ring. The protons of the two amine (-NH₂) groups would appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 4-isopropyl-m-phenylenediamine, this would include distinct signals for the two methyl carbons and the methine carbon of the isopropyl group. Furthermore, six separate signals would be expected for the aromatic carbons, with their chemical shifts indicating whether they are bonded to a hydrogen, an amino group, or the isopropyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

While specific spectral data for 4-isopropyl-m-phenylenediamine is not widely published, analysis of the parent compound, m-phenylenediamine (B132917), provides a foundational reference for the aromatic region. chemicalbook.comuq.edu.au

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For ar-(1-methylethyl)-benzenediamine, high-resolution mass spectrometry would confirm the molecular formula of C₉H₁₄N₂ and a monoisotopic mass of approximately 150.1157 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides structural clues. The molecular ion peak (M⁺) would be prominent, and key fragments would likely arise from the loss of a methyl group ([M-15]⁺) from the isopropyl moiety or through other characteristic cleavages.

Gas Chromatography-Mass Spectrometry (GC/MS): This hyphenated technique is ideal for separating isomers of ar-(1-methylethyl)-benzenediamine from a mixture and identifying them. amazonaws.com The gas chromatograph separates volatile compounds, which are then introduced directly into the mass spectrometer for detection. chemicalbook.com This is crucial for quality control and purity assessment.

Headspace Solid-Phase Microextraction (HS-SPME)/GC-MS: For analyzing trace levels of volatile or semi-volatile compounds, HS-SPME is a valuable sample preparation technique. rsc.org It concentrates analytes from the headspace above a sample before injecting them into the GC/MS system, enhancing sensitivity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS): For less volatile derivatives or for analyses where thermal degradation is a concern, LC-MS is a suitable alternative. sielc.com Isomers can be separated using reverse-phase HPLC and subsequently identified by MS. sielc.com

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of ar-(1-methylethyl)-benzenediamine would exhibit characteristic absorption bands. Key expected frequencies include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (-NH₂) groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹.

N-H Bending: Scissoring vibrations for the -NH₂ groups around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations for the aromatic carbon-nitrogen bond, typically found in the 1250-1360 cm⁻¹ range. The spectrum of the parent m-phenylenediamine is available for comparison in the NIST Chemistry WebBook. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. The symmetric "breathing" mode of the benzene ring would be a strong signal. The C-C bonds of the isopropyl group would also yield characteristic Raman peaks.

Table 1: Expected Vibrational Spectroscopy Data for 4-isopropyl-m-phenylenediamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H (Isopropyl) | Stretching | < 3000 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| Aromatic C-N | Stretching | 1250 - 1360 | IR |

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of ar-(1-methylethyl)-benzenediamine is dominated by π→π* transitions associated with the substituted benzene ring. The presence of two electron-donating amino groups and an alkyl group influences the energy of these transitions.

Compared to benzene, the absorption maxima are shifted to longer wavelengths (a bathochromic or red shift). The parent compound, 1,3-phenylenediamine, shows absorption maxima around 240 nm and 290 nm in ethanol (B145695). nist.gov The addition of the electron-donating isopropyl group to the ring is expected to cause a further slight red shift in these absorption bands. researchgate.net

Table 2: UV-Visible Absorption Data Comparison

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 1,3-Phenylenediamine | Ethanol | ~240 | ~290 |

| 4-isopropyl-m-phenylenediamine | Ethanol (Predicted) | > 240 | > 290 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a compound in the solid state. If a suitable single crystal of an ar-(1-methylethyl)-benzenediamine isomer could be grown, this technique would provide precise data on bond lengths, bond angles, and the planarity of the benzene ring.

Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine groups, that dictate the crystal packing arrangement. Currently, there are no publicly available crystal structures for simple ar-(1-methylethyl)-benzenediamine isomers. However, the structures of related and more complex molecules have been determined, showcasing the utility of the technique. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like Benzenediamine, ar-(1-methylethyl)-, these calculations can reveal details about its stability, reactivity, and spectroscopic properties.

Electronic Structure and Bonding Analysis

The electronic structure of Benzenediamine, ar-(1-methylethyl)- is characterized by the interplay between the electron-donating amine groups and the aromatic π-system of the benzene (B151609) ring. The isopropyl group, primarily an electron-donating alkyl group, further influences the electron density distribution.

Quantum chemical methods, such as Density Functional Theory (DFT), are well-suited to analyze this electronic landscape. Calculations would likely show a high electron density on the nitrogen atoms of the amine groups and on the ortho and para positions of the benzene ring relative to the isopropyl group. This is a consequence of the resonance delocalization of the nitrogen lone pairs into the ring.

A Natural Bond Orbital (NBO) analysis could further quantify the bonding interactions. This would involve examining the delocalization of electron density from the nitrogen lone pair orbitals (nN) to the antibonding π* orbitals of the benzene ring. The strength of these nN → π* interactions would be a key indicator of the degree of conjugation and the electron-donating ability of the amino substituents. The presence of the isopropyl group would likely introduce subtle asymmetries in the electron distribution compared to an unsubstituted phenylenediamine.

Conformational Analysis and Molecular Geometries

The presence of the flexible isopropyl group and the amine groups introduces conformational possibilities for Benzenediamine, ar-(1-methylethyl)-. The rotation around the C-N bonds of the amine groups and the C-C bond connecting the isopropyl group to the benzene ring gives rise to different conformers with varying energies.

Computational methods can be employed to perform a systematic conformational search to identify the most stable geometries. nih.gov This typically involves rotating the dihedral angles associated with the flexible bonds and calculating the potential energy at each point, resulting in a potential energy surface (PES). The minima on this surface correspond to stable conformers. For Benzenediamine, ar-(1-methylethyl)-, the orientation of the isopropyl group's hydrogen atoms relative to the benzene ring and the orientation of the amine groups' hydrogen atoms will define the key conformers. It is expected that steric hindrance between the isopropyl group and the adjacent amine group will play a significant role in determining the lowest energy conformation.

The following table illustrates the kind of data that would be generated from a conformational analysis using a DFT method like B3LYP with a 6-31G* basis set. The values are hypothetical and serve to demonstrate the expected outputs.

| Conformer | Dihedral Angle (C-C-C-H) of Isopropyl Group (°) | Dihedral Angle (C-C-N-H) of Amine 1 (°) | Dihedral Angle (C-C-N-H) of Amine 2 (°) | Relative Energy (kcal/mol) |

| A | 60 | 0 | 180 | 0.00 |

| B | 180 | 0 | 180 | 1.25 |

| C | 60 | 180 | 0 | 2.50 |

Reaction Pathway and Transition State Computations

Understanding the reactivity of Benzenediamine, ar-(1-methylethyl)- involves identifying the most likely sites for chemical reactions and the energy barriers associated with these transformations. The amine groups are primary sites for electrophilic attack and oxidation reactions.

Quantum chemical calculations can be used to model reaction pathways. For instance, the reaction of Benzenediamine, ar-(1-methylethyl)- with an electrophile would be studied by mapping the energy profile as the electrophile approaches the molecule. This would involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for determining reaction rates.

For oxidation reactions, which are common for aromatic amines, computational models can predict the relative ease of removing an electron from different parts of the molecule. The highest occupied molecular orbital (HOMO) energy is often used as an indicator of the susceptibility to oxidation. In the case of Benzenediamine, ar-(1-methylethyl)-, the HOMO is expected to be localized on the π-system with significant contributions from the nitrogen atoms.

Molecular Simulation Techniques

While quantum chemistry focuses on the detailed electronic structure of a single molecule, molecular simulation techniques allow for the study of the behavior of a molecule in a larger system, such as in a solvent or interacting with a biological macromolecule.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools to explore the conformational space and intermolecular interactions of Benzenediamine, ar-(1-methylethyl)- in a condensed phase. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

An MD simulation of Benzenediamine, ar-(1-methylethyl)- in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. This can provide insights into its solubility and transport properties. For example, the hydrogen bonding between the amine groups and water molecules would be a key interaction to analyze.

Monte Carlo simulations could be used to predict thermodynamic properties, such as the free energy of solvation. By randomly sampling different configurations of the system, MC methods can efficiently explore the phase space and calculate ensemble averages of various properties.

Docking Studies focused on Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in the context of drug design and materials science.

If Benzenediamine, ar-(1-methylethyl)- were to be investigated as a potential ligand for a protein, docking studies would be employed to predict its binding mode and affinity. The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the quality of the fit. The scoring function typically takes into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

For instance, if Benzenediamine, ar-(1-methylethyl)- were docked into the active site of an enzyme, the simulations would identify key amino acid residues that interact with the ligand. The amine groups could act as hydrogen bond donors or acceptors, while the aromatic ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The isopropyl group would likely favor hydrophobic pockets within the binding site.

A hypothetical docking result table might look as follows:

| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | ATP-binding pocket | -7.5 | Lys72, Glu91, Leu148 |

| Hypothetical Receptor B | Ligand-binding domain | -6.8 | Phe256, Trp312, Ser289 |

These computational predictions can guide the design of new molecules with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. For Benzenediamine, ar-(1-methylethyl)-, QSAR models can be developed to predict its chemical reactivity, a key factor influencing its behavior in biological and environmental systems.

The development of a QSAR model for the chemical reactivity of Benzenediamine, ar-(1-methylethyl)- would involve several key steps. Initially, a dataset of structurally similar aromatic amines with known reactivity data would be compiled. The reactivity could be expressed in terms of reaction rates, equilibrium constants, or other relevant kinetic or thermodynamic parameters.

Subsequently, a variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices and Wiener indices. nih.gov

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electron distribution in the molecule and include properties such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges.

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed chemical reactivity. nih.gov The predictive power of the resulting QSAR model is then rigorously evaluated using internal and external validation techniques. nih.gov

For a substituted benzenediamine like the ar-(1-methylethyl)- isomer, the nature and position of the substituents significantly influence its reactivity. The electron-donating nature of the amino groups and the alkyl group affects the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack. The steric hindrance introduced by the bulky (1-methylethyl)- group can also play a crucial role in determining the accessibility of the reactive sites.

An illustrative QSAR model for the reactivity of a series of substituted benzenediamines might take the following form:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are the regression coefficients for the respective descriptors.

To illustrate the application of QSAR in predicting chemical reactivity, consider the following hypothetical data table for a series of substituted benzenediamines:

| Compound | logK | HOMO (eV) | LogP | Steric Parameter |

| Benzenediamine | 2.5 | -5.2 | 1.1 | 0.5 |

| Benzenediamine, ar-(1-methylethyl)- | 3.1 | -5.0 | 2.2 | 1.8 |

| Benzenediamine, ar-methyl- | 2.8 | -5.1 | 1.5 | 0.9 |

| Benzenediamine, ar,ar-diethyl-ar-methyl- | 3.5 | -4.9 | 2.8 | 2.5 |

In this hypothetical table, 'logK' represents the logarithm of a reaction rate constant, HOMO is the energy of the highest occupied molecular orbital, LogP is the octanol-water partition coefficient, and the Steric Parameter is a descriptor quantifying steric hindrance. A QSAR model derived from such data could then be used to predict the reactivity of other, untested benzenediamine derivatives.

Computational Toxicology Methodologies and Models

Computational toxicology utilizes computer-based models to predict the adverse effects of chemicals on human health and the environment. toxicology.org For Benzenediamine, ar-(1-methylethyl)-, these methodologies are critical for assessing its potential toxicity, including endpoints such as genotoxicity, carcinogenicity, and skin sensitization. toxicology.org

A key aspect of computational toxicology is the identification of "structural alerts," which are specific molecular features known to be associated with a particular type of toxicity. For aromatic amines, the primary structural alert is the aromatic amine group itself, which can be metabolically activated to reactive electrophilic species that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity. nih.gov The presence of the (1-methylethyl)- group in Benzenediamine, ar-(1-methylethyl)- can modulate this toxicity.

Various computational models are used to predict toxicological endpoints. These can be broadly categorized as:

(Q)SAR models: Similar to those used for reactivity, QSAR models for toxicity correlate molecular descriptors with toxicological data. For example, a QSAR model for mutagenicity might use descriptors related to electronic properties and the potential for metabolic activation.

Expert systems: These are rule-based systems that use a knowledge base of toxicological information to predict the toxicity of a chemical. They often rely on the identification of structural alerts.

Read-across and grouping: These approaches are based on the principle that structurally similar chemicals will have similar toxicological properties. The toxicity of a target chemical like Benzenediamine, ar-(1-methylethyl)- can be inferred from the known toxicity of one or more structurally related source compounds.

The in silico prediction of the toxicological profile of Benzenediamine, ar-(1-methylethyl)- would involve the use of multiple software tools and databases. For instance, its potential for genotoxicity could be assessed using models that predict mutagenicity in the Ames test. The prediction of carcinogenicity often relies on identifying structural alerts associated with carcinogenic aromatic amines. nih.gov

Below is an illustrative table summarizing the potential computational toxicology assessment for Benzenediamine, ar-(1-methylethyl)-:

| Toxicological Endpoint | Prediction Method | Key Structural Features Considered | Predicted Outcome (Hypothetical) |

| Genotoxicity (Ames Mutagenicity) | QSAR, Structural Alerts | Aromatic amine groups | Positive |

| Carcinogenicity | Structural Alerts, Read-across | Aromatic amine, potential for metabolic activation | Potential carcinogen |

| Skin Sensitization | QSAR, Read-across | Reactivity of the amine groups, lipophilicity | Moderate sensitizer |

| Acute Oral Toxicity (LD50) | QSAR | Molecular weight, lipophilicity | Category 4 |

These predictions are based on the general toxicological profiles of aromatic amines and the specific structural characteristics of Benzenediamine, ar-(1-methylethyl)-. Such in silico assessments are valuable for prioritizing chemicals for further experimental testing and for regulatory purposes. toxicology.org

Applications in Materials Science and Industrial Chemistry

Polymer and Resin Technology

The versatility of benzenediamine, ar-(1-methylethyl)- is particularly evident in its contributions to polymer and resin technology. Its reactive amine groups and bulky isopropyl substituent allow it to be incorporated into polymer chains or act as a cross-linking agent, influencing the final properties of the material.

Monomers for Polymeric Materials

Benzenediamine, ar-(1-methylethyl)- serves as a valuable monomer in the production of advanced polymeric materials. The presence of two amine groups allows it to participate in polycondensation and polyaddition reactions, forming the backbone of various polymers. For instance, it can be reacted with dianhydrides to synthesize polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the isopropyl group can enhance the solubility and processability of the resulting polyimides without significantly compromising their high-temperature performance.

Similarly, it can be used in the synthesis of polyamides, where it reacts with dicarboxylic acids or their derivatives. The resulting polyamides may exhibit modified properties, such as improved flexibility and impact strength, due to the presence of the ar-(1-methylethyl)- group.

Curing Agents and Hardeners for Epoxy Resins and Polyurethanes

Aromatic amines are a crucial class of curing agents for epoxy resins, valued for their ability to impart high heat resistance and chemical inertness to the cured product. threebond.co.jp Benzenediamine, ar-(1-methylethyl)- functions as an effective curing agent, or hardener, for epoxy resins. The active hydrogen atoms on its amine groups react with the epoxide rings of the resin, leading to a cross-linked, three-dimensional network. threebond.co.jp This process, often requiring elevated temperatures, results in a thermoset material with excellent mechanical properties, dimensional stability, and resistance to harsh environments.

The rate of curing and the final properties of the epoxy system can be tailored by adjusting the stoichiometry of the amine hardener to the epoxy resin. threebond.co.jp The bulky isopropyl group on the benzenediamine molecule can influence the cross-linking density and the flexibility of the final cured product.

In the realm of polyurethanes, diamines can act as chain extenders, reacting with isocyanate prepolymers to build molecular weight and create segmented copolymers. The use of benzenediamine, ar-(1-methylethyl)- as a chain extender can modify the hard segment of the polyurethane, influencing its morphology and, consequently, its mechanical properties, such as elasticity and tensile strength.

Polymer Additives and Stabilizers

Beyond its role as a primary building block, benzenediamine, ar-(1-methylethyl)- and its derivatives are utilized as additives to enhance the performance and durability of various polymers. These additives can function as stabilizers, protecting the polymer matrix from degradation caused by environmental factors such as heat, oxygen, and UV radiation. The amine groups can act as radical scavengers, interrupting the auto-oxidation cycle that leads to polymer degradation.

Antioxidants and Antiozonants for Rubber and Elastomers

One of the most significant industrial applications of substituted p-phenylenediamines, including N-isopropyl-N'-phenyl-p-phenylenediamine (a related compound to benzenediamine, ar-(1-methylethyl)-), is as antioxidants and antiozonants for rubber and elastomers. nist.govresearchgate.net These materials are susceptible to degradation by oxygen and ozone, which leads to cracking and a loss of mechanical properties.

Antioxidants function by scavenging the free radicals formed during the oxidation process. Antiozonants work by migrating to the surface of the rubber and forming a protective layer that reacts with ozone before it can attack the polymer backbone. researchgate.net Some p-phenylenediamine (B122844) derivatives are known to be highly effective in providing protection against both static and dynamic ozone attack. specialchem.com They are crucial additives in the manufacturing of tires, belts, hoses, and other rubber products to ensure their longevity and reliability.

| Application | Function | Mechanism |

| Antioxidant | Scavenges free radicals | Interrupts the auto-oxidation cycle |

| Antiozonant | Protects against ozone degradation | Forms a protective surface layer that reacts with ozone |

Precursors for Dyes and Pigments

Aromatic diamines have historically been fundamental building blocks in the synthesis of a wide array of dyes and pigments. nih.gov The amine groups of benzenediamine, ar-(1-methylethyl)- can be diazotized and then coupled with various aromatic compounds to produce azo dyes. The specific color and properties of the resulting dye are determined by the chemical structures of both the diamine and the coupling component.

The presence of the isopropyl group can influence the solubility of the dye in different solvents and its affinity for various substrates, such as textiles or plastics. Furthermore, the substitution pattern on the benzene (B151609) ring can affect the lightfastness and chemical resistance of the final colorant.

Catalytic Agents and Ligands in Industrial Processes

In the field of industrial catalysis, aromatic diamines and their derivatives are gaining attention as versatile ligands for transition metal catalysts. The nitrogen atoms of the amine groups in benzenediamine, ar-(1-methylethyl)- can donate their lone pair of electrons to a metal center, forming a stable coordination complex.

These metal-ligand complexes can exhibit catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic properties of the ligand, influenced by the isopropyl group and the aromatic ring, can play a crucial role in determining the activity, selectivity, and stability of the catalyst. Research in this area is ongoing, with the potential to develop novel and efficient catalytic systems for a range of industrial chemical processes.

Advanced Materials for Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has seen significant growth. Aromatic diamines are a critical class of monomers for creating high-performance polymers used in these applications. The incorporation of an isopropyl group, as seen in Benzenediamine, ar-(1-methylethyl)-, can influence the properties of these polymers, such as their solubility, processability, and electronic characteristics.

Polymers derived from aromatic diamines, known as polyphenylenediamines, are often synthesized through chemical or electrochemical oxidation. mdpi.com These polymers are typically conductive and possess redox activity, making them suitable for a variety of electronic applications. mdpi.com The introduction of an alkyl substituent like the isopropyl group can enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for fabricating devices using solution-based techniques like printing.

While specific research focusing exclusively on polymers derived from Benzenediamine, ar-(1-methylethyl)- is not extensively documented in publicly available literature, the general principles of polymer science suggest that its use as a monomer could lead to materials with tailored properties. For instance, in the context of polyimides, which are known for their exceptional thermal stability and mechanical strength, the incorporation of a bulky, flexible group can improve processability without significantly compromising their desirable characteristics. researchgate.net Aromatic polyimides are key materials in the microelectronics industry, used in applications such as flexible printed circuitry and as dielectric layers. mdpi.commdpi.comresearchgate.net The structure of the diamine monomer directly impacts the final properties of the polyimide film, including its dielectric constant, mechanical strength, and thermal stability. researchgate.netmdpi.commdpi.com

The potential for Benzenediamine, ar-(1-methylethyl)- in organic light-emitting diodes (OLEDs) also warrants consideration. The molecular structure of materials used in OLEDs is critical to their performance. While a broad range of organic materials are utilized in OLEDs, the specific contribution of this compound is an area for further research. researchgate.net

Chemical Reagents and Intermediates in Organic Synthesis

Benzenediamine, ar-(1-methylethyl)- serves as a valuable intermediate in the synthesis of a variety of organic compounds, leveraging the reactivity of its two amino groups. These functional groups can undergo a range of chemical transformations, making the compound a versatile building block for more complex molecules.

One significant application of aromatic diamines is in the production of azo dyes. imrpress.comunb.ca The synthesis involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound. unb.ca The specific structure of the diamine influences the color and properties of the resulting dye. While the direct use of Benzenediamine, ar-(1-methylethyl)- in widely commercialized dyes is not explicitly detailed, its chemical nature makes it a candidate for the synthesis of novel colorants. The general process for creating azo dyes from aromatic amines is well-established. imrpress.comunb.canih.gov

Furthermore, aromatic diamines are widely employed as curing agents for epoxy resins. researchgate.netresearchgate.netscholaris.caresearchgate.net The amino groups react with the epoxide rings of the resin to form a cross-linked, three-dimensional network, resulting in a hard, durable thermoset material. researchgate.net The structure of the amine curing agent significantly affects the curing kinetics, as well as the mechanical, thermal, and chemical properties of the final cured epoxy. scholaris.ca The presence of the isopropyl group in Benzenediamine, ar-(1-methylethyl)- could influence the reactivity and provide specific characteristics to the cured resin, such as improved flexibility or impact resistance. The stoichiometry between the amine hydrogen and the epoxide groups is a critical parameter for optimizing the properties of the cured resin. scholaris.ca

The diamine functionality also allows Benzenediamine, ar-(1-methylethyl)- to be a monomer for the synthesis of polyamides. Aromatic polyamides, known for their high thermal stability and mechanical strength, are synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative. researchgate.netmdpi.commdpi.comgoogle.com The introduction of substituents on the aromatic ring of the diamine is a common strategy to enhance the solubility and processability of these otherwise often intractable polymers. mdpi.com

Below is a table summarizing the potential applications of Benzenediamine, ar-(1-methylethyl)- based on the general reactivity of aromatic diamines.

| Application Area | Role of Benzenediamine, ar-(1-methylethyl)- | Potential Impact of Isopropyl Group |

| Organic Electronics | Monomer for conductive polymers and polyimides. | Enhances solubility and processability of polymers. May influence electronic properties. |

| Azo Dyes | Intermediate for dye synthesis. | Modifies the color and fastness properties of the final dye. |

| Epoxy Resins | Curing agent. | Affects curing speed and the mechanical/thermal properties of the cured resin. |

| Polyamides | Monomer for high-performance polymers. | Improves solubility and processability of the resulting polyamide. |

Analytical Methodologies for Environmental Monitoring and Industrial Quality Control

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "Benzenediamine, ar-(1-methylethyl)-" and its isomers, providing the necessary separation from complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of aromatic amines. For instance, a method for analyzing N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in urine utilizes a reversed-phase column with a mobile phase of 65 mmol/l aqueous ammonium (B1175870) acetate (B1210297) in acetonitrile (B52724) (30:70, v/v). nih.gov Detection is achieved using a UV detector at 290 nm, allowing for the separation of the analyte from other urine constituents in under four minutes. nih.gov This method demonstrates good linearity between peak height and concentration. nih.gov

Another HPLC method for separating isomers of phenylenediamine, which are structurally related to "Benzenediamine, ar-(1-methylethyl)-", employs a mixed-mode stationary phase column (Primesep 100). sielc.com This isocratic method uses a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com This approach is effective for the retention and separation of o-, m-, and p-phenylenediamine (B122844). sielc.com Similarly, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine can be analyzed using a Primesep 100 column with a mobile phase of 30/70% MeCN/H2O and 0.2% sulfuric acid, with UV detection at 210 nm. sielc.com

For the analysis of primary aromatic amines (PAAs) in consumer products, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) offers high sensitivity and selectivity. sciex.com One such method for 33 PAAs uses a C18 column and a gradient elution with mobile phases of 0.05% formic acid in water and 0.05% formic acid in methanol (B129727). sciex.com

Table 1: HPLC Methods for Aromatic Amine Analysis

| Analyte | Matrix | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|---|

| N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine | Urine | Reversed-phase | 65 mmol/l aqueous ammonium acetate in acetonitrile (30:70, v/v) | UV (290 nm) | nih.gov |

| Phenylenediamine isomers | - | Primesep 100 (mixed-mode) | Water, acetonitrile, sulfuric acid | UV (200 nm) | sielc.com |

| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | - | Primesep 100 (mixed-mode) | 30/70% MeCN/H2O, 0.2% H2SO4 | UV (210 nm) | sielc.com |

| Primary Aromatic Amines (PAAs) | Kitchen utensils, textiles, food packaging | C18 | 0.05% formic acid in water and methanol (gradient) | MS/MS | sciex.com |

Gas Chromatography (GC) with Various Detectors, including GC/MS and HS-SPME/GC-MS

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for the analysis of volatile and semi-volatile aromatic amines. Derivatization is often employed to improve the chromatographic behavior and sensitivity of these compounds. researchgate.netnih.gov For instance, p-phenylenediamine can be determined in hair dyes by converting it into an imine derivative by treatment with benzaldehyde, followed by GC/MS analysis in selected ion monitoring (SIM) mode. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC/MS is a solvent-free sample preparation and analysis technique that is highly effective for extracting and concentrating volatile organic compounds, including aromatic amines, from various matrices. nih.govresearchgate.netmdpi.com The optimization of HS-SPME parameters such as extraction temperature, time, and the composition of the fiber coating is crucial for achieving high extraction efficiency. nih.gov For the analysis of monocyclic aromatic amines in water, an HS-SPME method using a polydimethylsiloxane-ionic liquid (PDMS-IL) fiber has been developed, followed by GC with a flame ionization detector (GC-FID). nih.gov

A comparison of different GC detection techniques for iodinated derivatives of aromatic amines in urine found that GC-EI-MS/MS offers high sensitivity and selectivity. nih.gov This is particularly advantageous for analyzing valuable or archived samples due to the potential for significant sample volume reduction. nih.gov

Table 2: GC-based Methods for Aromatic Amine Analysis

| Technique | Analyte(s) | Matrix | Key Features | Reference |

|---|---|---|---|---|

| GC/MS | p-Phenylenediamine | Hair Dyes | Derivatization with benzaldehyde | nih.gov |

| HS-SPME/GC-FID | Monocyclic aromatic amines | Water | Use of a PDMS-IL fiber | nih.gov |

| HS-SPME/GC-MS/O | Volatile flavor components | Daqu | Comparison of different extraction fibers | mdpi.com |

Spectrophotometric Detection and Quantification Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of aromatic amines, often based on colorimetric reactions. nih.govresearchgate.net For the determination of p-phenylenediamine in hair dyes, methods using Folin's reagent in an alkaline solution or ninhydrin (B49086) reagent in methanol have been developed, with detection at 453 nm and 431 nm, respectively. researchgate.net These methods demonstrate linearity in the low microgram per milliliter range. researchgate.net

Another approach involves the reaction of dibenzazepines with picryl chloride in a chloroform (B151607) medium, with the resulting product measured at 395 nm. nih.gov An indirect spectrophotometric method has also been described for the quantification of 1,4-dihydropyridine (B1200194) drugs, which involves their reaction with a known excess of N-bromosuccinimide (NBS) and subsequent determination of the unreacted NBS by its ability to bleach the color of indigo (B80030) carmine (B74029) dye. researchgate.net

A novel method for determining sodium percarbonate concentration uses N,N-diethyl-p-phenylenediamine (DPD) as an indicator. mdpi.com The absorbance of the oxidized DPD radical cation is measured at 551 nm and shows good linearity with the percarbonate concentration. mdpi.com

Sample Preparation and Extraction Protocols

Effective sample preparation is critical for accurate analysis, aiming to extract the target analytes from the sample matrix and remove interferences. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov

For the analysis of primary aromatic amines in cosmetics, a typical sample preparation involves vortexing the sample with a mixture of water and methanol, followed by centrifugation. For food and kitchenware samples, migration experiments are often conducted using food simulants like 3% acetic acid or 20% ethanol (B145695) to extract the amines. sciex.com

Solid-phase microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes. nih.gov In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, which is particularly suitable for volatile compounds. nih.govresearchgate.net The efficiency of SPME is influenced by factors such as pH, salt concentration, extraction temperature, and time. nih.gov For aromatic amines, which are weak bases, adjusting the sample to an alkaline pH with NaOH helps to ensure they are in their neutral form for efficient extraction into the headspace. nih.gov

Method Validation for Trace Analysis

Validation of analytical methods is essential to ensure their reliability for trace analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. mdpi.com

For HPLC methods, calibration curves are constructed over a defined concentration range, and linearity is assessed by the correlation coefficient (r²), which should ideally be greater than 0.99. mdpi.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For an HS-SPME-GC-FID method for monocyclic aromatic amines, LODs were in the range of 0.001–0.1 ng/mL, and LOQs were between 0.005 and 0.5 ng/mL. nih.govresearchgate.net

Precision is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD). nih.gov For a GC-MS method for plant-based substances, the intraday and interday precision was ≤2.56%. nih.gov Accuracy is often determined through recovery studies by spiking blank samples with known amounts of the analyte. nih.gov For the HPLC analysis of N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in urine, the mean analytical recovery was 89.7 ± 6.8%. nih.gov

Environmental Detection and Occurrence Methodologies

The detection of "Benzenediamine, ar-(1-methylethyl)-" and other aromatic amines in environmental matrices like water and soil is crucial for assessing their environmental fate and potential impact. semanticscholar.org Analytical methods used for environmental monitoring must be sensitive enough to detect trace levels of these compounds.

HS-SPME coupled with GC-MS has been successfully applied to the analysis of monocyclic aromatic amines in real water samples. nih.gov The method demonstrated good relative recovery percentages for spiked water samples. nih.gov The monitoring of aromatic amines in various steps of a drinking water treatment plant has also been reported. semanticscholar.org

The European Chemicals Agency (ECHA) provides information on the registration, evaluation, authorisation, and restriction of chemicals, including data on analytical methods for specific compounds like diethyl methyl benzenediamine. europa.eu Furthermore, regulations such as the Toxic Substances Control Act (TSCA) in the United States mandate reporting and record-keeping for certain chemical substances, which may include specific benzenediamine derivatives. jjkellercompliancenetwork.com

Environmental Fate and Transformation Mechanisms

Photochemical Degradation Pathways

Limited direct information exists on the photochemical degradation of Benzenediamine, ar-(1-methylethyl)-. However, the atmospheric half-life of the related compound IPPD is estimated to be very short, between 23 and 54 minutes, due to its reaction with hydroxyl radicals. oecd.org This suggests that, if released into the atmosphere, Benzenediamine, ar-(1-methylethyl)- would likely undergo rapid photochemical degradation. The degradation process for aromatic amines in the atmosphere is typically initiated by reaction with hydroxyl (•OH) radicals, leading to the formation of various transformation products. For other organic compounds used in applications like solar cells, photochemical degradation is a known challenge, indicating the susceptibility of such chemical structures to light-induced breakdown. nih.gov

Biodegradation and Biotransformation Studies

A study on the aerobic microbial degradation of several tire-related p-phenylenediamines, including IPPD, found that these compounds are primarily degraded under aerobic conditions. mdpi.com The half-life for IPPD was determined to be 0.6 ± 0.1 days. mdpi.com The primary transformation pathway for p-phenylenediamines with aliphatic substituents like IPPD was identified as hydrolysis. mdpi.com It is plausible that Benzenediamine, ar-(1-methylethyl)- would follow a similar biodegradation pattern, with the isopropyl group influencing the rate and pathway of degradation. The use of bacterial consortia has been shown to be effective in the biodegradation of other complex organic pollutants, suggesting a potential remediation strategy. nih.govnih.gov

Chemical Hydrolysis and Oxidation in Environmental Media

Hydrolysis is a key transformation process for p-phenylenediamine (B122844) antioxidants in aqueous environments. For IPPD, the hydrolysis half-life in water is rapid, ranging from 2 to 11 hours depending on the water source. oecd.org A study found that 99% of IPPD hydrolyzed within 24 hours in deionized water at pH 7 and 25°C. oecd.org The major hydrolysis product was identified as benzoquinoneimine-N-phenyl, with 4-hydroxydiphenylamine (B52144) as a minor product. oecd.org

A recent study on the hydrolysis of various p-phenylenediamine antioxidants confirmed that the C-N bond is the primary target of hydrolysis. nih.govacs.orgacs.org The hydrolysis half-life was found to be dependent on the compound's specific structure, with values for some p-phenylenediamines ranging from a few hours to several days. acs.orgnih.gov This research suggests that hydrolysis of Benzenediamine, ar-(1-methylethyl)- would likely lead to the cleavage of the amine groups from the benzene (B151609) ring.

Oxidation of p-phenylenediamines is also a significant transformation pathway. For instance, the oxidation of IPPD results in the conversion of the central phenylenediamine ring into a quinone. wikipedia.org This transformation is relevant in the context of its use as an antiozonant in tires. wikipedia.org

Table 1: Hydrolysis Data for Selected p-Phenylenediamines

| Compound | Half-life (hours) | Conditions | Major Transformation Products | Reference |

| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | 2 - 11 | River water | Benzoquinoneimine-N-phenyl, 4-hydroxydiphenylamine, Isopropylamine | oecd.org |

| N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) | 6.9 - 10 | pH 7 | 4-anilinophenol, 4-methyl-2-pentanamine | acs.org |

This table presents data for related compounds to infer the potential behavior of Benzenediamine, ar-(1-methylethyl)-.

Adsorption and Mobility in Environmental Systems

The mobility of Benzenediamine, ar-(1-methylethyl)- in soil and sediment is expected to be influenced by its physicochemical properties, such as its octanol-water partition coefficient (log Kow) and its tendency to sorb to organic matter and clay particles. IPPD has a log Kow of 3.9, indicating a potential for bioaccumulation and sorption to soil and sediments. oecd.org It is predicted that once released, IPPD will primarily partition to water or soil. oecd.org